Sograzepide-d3

Description

Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a foundational technique in chemistry, biology, and pharmacology, involving the incorporation of isotopes into molecules to trace their journey through biological or chemical systems. studysmarter.co.uk Isotopes are variants of an element that share the same number of protons but have a different number of neutrons, which gives them a different atomic mass. musechem.com This substitution creates a "labeled" molecule that acts as a tracer, allowing scientists to monitor molecular pathways, interactions, and transformations with high precision. studysmarter.co.ukcreative-proteomics.com The labeled molecules are chemically and biologically similar to their unlabeled counterparts, but their distinct mass or radioactive properties make them detectable. creative-proteomics.com

In pharmaceutical sciences, isotopic labeling is indispensable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comhwb.gov.in Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. musechem.com Stable isotopes are non-radioactive and safe for long-term studies, while radioactive isotopes emit detectable radiation, useful for imaging and other applications. studysmarter.co.ukcreative-proteomics.com The use of isotopically labeled compounds, particularly in conjunction with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides crucial insights that are vital for the development of safe and effective medicines. hwb.gov.in

Overview of Deuterium Kinetic Isotope Effects and Metabolic Stability

Deuterium (D or ²H) is a stable, naturally occurring isotope of hydrogen that contains one proton and one neutron in its nucleus, effectively doubling its mass compared to the more common protium (B1232500) (¹H) isotope. wikipedia.orghumanjournals.com While chemically similar to hydrogen, this mass difference leads to a significant distinction: the covalent bond formed between a carbon atom and a deuterium atom (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.orginformaticsjournals.co.in

This difference in bond strength is the basis for the deuterium kinetic isotope effect (KIE). portico.orgdovepress.com The KIE describes the change in the rate of a chemical reaction when a C-H bond involved in a rate-determining step is replaced with a C-D bond. portico.orginformaticsjournals.co.in Because more energy is required to break the stronger C-D bond, reactions involving its cleavage proceed more slowly. portico.org In drug metabolism, many biotransformations are catalyzed by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the breaking of C-H bonds. portico.orgnih.gov

By strategically replacing hydrogen with deuterium at a site of metabolic attack (a "metabolic soft spot"), the rate of metabolism at that position can be significantly reduced. wikipedia.orgtandfonline.com This enhances the compound's metabolic stability, which can lead to a longer biological half-life and prolonged exposure of the body to the active drug. dovepress.comsymeres.comjuniperpublishers.com This approach is a key strategy in medicinal chemistry to optimize the pharmacokinetic properties of drug candidates. informaticsjournals.co.intandfonline.com

Historical Context and Evolution of Deuterated Analogs in Drug Discovery

The journey of deuterium in drug discovery began shortly after its discovery by Harold Urey in 1931. wikipedia.orghumanjournals.com The first investigations into the biological effects of deuterium substitution appeared in the early 1960s, with studies on deuterated versions of morphine and tyramine (B21549) demonstrating a reduced rate of biotransformation. portico.orgnih.govnih.gov Despite these early findings, the application of deuteration in drug development remained a niche area for several decades. nih.govacs.org

A resurgence of interest led to the "deuterium switch" strategy, which involves developing deuterated analogs of already approved drugs to improve their pharmacokinetic profiles. nih.govresearchgate.net This approach gained significant momentum and validation with the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govresearchgate.net Deutetrabenazine, a deuterated version of tetrabenazine, exhibited a superior pharmacokinetic profile, allowing for less frequent dosing. nih.govcymitquimica.com More recently, the field has evolved beyond modifying existing drugs to designing novel deuterated compounds from the outset (de novo). nih.gov This shift was highlighted by the FDA's approval of deucravacitinib (B606291) in 2022, the first de novo deuterated drug. nih.govresearchgate.net

| Year | Milestone | Significance |

| 1931 | Discovery of Deuterium | Harold Urey discovers the heavy isotope of hydrogen, laying the groundwork for its future applications. wikipedia.orghumanjournals.com |

| 1960s | First In Vitro Studies | Early research on deuterated morphine demonstrates the potential of deuterium to slow drug metabolism. portico.orgnih.govnih.gov |

| 2017 | First FDA-Approved Deuterated Drug | Deutetrabenazine (Austedo®) is approved, validating the "deuterium switch" strategy and marking a new era for deuterated therapeutics. dovepress.comnih.govresearchgate.net |

| 2022 | First De Novo Deuterated Drug Approved | The approval of deucravacitinib (Sotyktu™) signals a shift towards designing novel deuterated drugs from the beginning of the discovery process. nih.govresearchgate.net |

Rationale for Deuterium Incorporation in Sograzepide-d3 for Advanced Research

Sograzepide, also known as Netazepide or YF 476, is a potent and selective gastrin/CCK-B receptor antagonist. targetmol.commedkoo.commedchemexpress.com In the context of advanced research, the synthesis of its deuterated analog, this compound, is not intended to create an improved therapeutic, but rather to serve as a critical tool for analytical and metabolic investigation.

The primary rationale for creating this compound is its use as a stable isotope-labeled internal standard for quantitative bioanalysis. criver.com In pharmacokinetic studies, accurately measuring the concentration of a drug in biological matrices like blood plasma is essential. By adding a known quantity of this compound to a sample, researchers can use liquid chromatography-mass spectrometry (LC-MS) to precisely quantify the amount of the non-deuterated Sograzepide. The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample extraction and ionization, but its higher molecular weight allows it to be distinguished by the mass spectrometer, ensuring a highly accurate measurement. criver.com

Furthermore, this compound is designed to probe the metabolism of the parent compound. The deuterium atoms in this compound are placed on the methylamino group. cymitquimica.comusbio.net This specific placement suggests that a key metabolic pathway for Sograzepide is likely N-demethylation, a common reaction catalyzed by CYP450 enzymes. nih.gov By comparing the metabolic breakdown of Sograzepide with that of this compound, researchers can elucidate the importance and rate of this specific pathway due to the kinetic isotope effect. symeres.comalfa-chemistry.com

Scope and Objectives of Scholarly Investigation into this compound

The development and use of this compound in a research setting are guided by specific scientific objectives. These investigations are foundational for understanding the compound's behavior and are not focused on clinical efficacy.

The principal objectives include:

Quantitative Bioanalysis: To serve as a robust internal standard for the precise and accurate quantification of Sograzepide in various biological samples during drug metabolism and pharmacokinetic (DMPK) studies. symeres.com This is crucial for obtaining reliable data on the drug's concentration over time.

Metabolic Pathway Elucidation: To investigate the metabolic fate of Sograzepide. hwb.gov.in By comparing the metabolite profile of the parent drug with its deuterated analog, scientists can identify key metabolic transformations, particularly the significance of N-demethylation. alfa-chemistry.com

Kinetic Isotope Effect Studies: To measure the deuterium KIE on Sograzepide's metabolism. nih.gov This provides valuable information about the reaction mechanism and helps identify the rate-limiting steps in the drug's clearance from the body. symeres.com

Collectively, these scholarly investigations using this compound aim to build a comprehensive understanding of the parent drug's disposition, a critical step in the non-clinical phase of pharmaceutical research.

Compound Data

Chemical Properties: Sograzepide vs. This compound

| Property | Sograzepide | This compound |

| Synonyms | Netazepide, YF 476, YM-220 | YF 476-d3 |

| Molecular Formula | C₂₈H₃₀N₆O₃ | C₂₈H₂₇D₃N₆O₃ |

| Molecular Weight | 498.58 g/mol | ~501.59 g/mol |

| CAS Number | 155488-25-8 | 155488-25-8 (non-deuterated) |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comtargetmol.commedkoo.comusbio.net

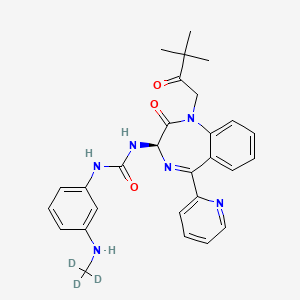

Structure

3D Structure

Properties

Molecular Formula |

C28H30N6O3 |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(trideuteriomethylamino)phenyl]urea |

InChI |

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3 |

InChI Key |

YDZYKNJZCVIKPP-FDOJDRSYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=N4)CC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies for Sograzepide D3

Chemical Synthesis Approaches for Deuterated Organic Molecules

The synthesis of deuterated organic molecules like Sograzepide-d3 can be achieved through several established methodologies. These approaches range from direct exchange of hydrogen for deuterium (B1214612) in the final molecule or a late-stage intermediate to the construction of the molecule from deuterated starting materials.

Direct Hydrogen-Deuterium Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange is a common and atom-economical method for introducing deuterium. This process involves the replacement of one or more hydrogen atoms in a molecule with deuterium from a deuterium source, often catalyzed by a metal or an acid/base.

Catalysts and Conditions: Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are highly effective for H-D exchange. For a molecule like Sograzepide, which contains N-heterocycles, iridium complexes have shown high selectivity for deuteration at specific positions. The reaction conditions, such as temperature, pressure, and the choice of solvent, can be optimized to control the degree and location of deuterium incorporation. For instance, iridium(I) NHC/phosphine catalysts have been successfully used for the C2 deuteration of indole (B1671886) and azaindole systems under mild conditions (1 atm of D₂, 25 °C).

Deuterium Sources: Common deuterium sources for these reactions include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents like methanol-d₄ or deuterated acids. The choice of the deuterium source depends on the specific reaction and the desired level of deuteration.

Reductive Deuteration Pathways

Reductive deuteration involves the introduction of deuterium through the reduction of a suitable functional group. This method is particularly useful for incorporating deuterium at specific, non-acidic positions.

Precursors and Reagents: This can be achieved by the reduction of double bonds, carbonyl groups, or the replacement of halogens with deuterium. Deuterated reducing agents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), or deuterium gas in the presence of a hydrogenation catalyst are commonly employed. For a precursor to Sograzepide containing a reducible functional group at the desired deuteration site, this method would be highly effective.

Synthesis via Deuterated Precursors

This "bottom-up" approach involves the use of starting materials that already contain deuterium at the desired positions. The deuterated final product is then assembled through a series of chemical reactions.

Advantages: This method offers precise control over the location of the deuterium labels. For this compound, this could involve synthesizing a deuterated benzodiazepine (B76468) core or a deuterated side chain which is then coupled to form the final molecule. Commercially available deuterated building blocks, such as deuterated anilines or amino acids, can be utilized in the synthesis. For example, the synthesis of deuterated 1,4-benzodiazepine-2,5-dione derivatives has been accomplished using deuterated starting materials like ethanol-d₆ to prepare diethylamine-d₁₀.

Microwave-Assisted Deuteration Techniques

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including deuteration.

Efficiency and Speed: Microwave-assisted H-D exchange reactions can significantly reduce reaction times from hours to minutes and often lead to higher deuterium incorporation compared to conventional heating methods. This technique has been successfully applied to a variety of bioactive molecules, including those with heterocyclic structures similar to Sograzepide. For example, microwave-assisted deuterium exchange with D₂O has been used for the rapid labeling of various organic compounds.

| Deuteration Method | Typical Deuterium Source | Catalyst/Reagent | Key Advantages | Potential Challenges |

| Direct H-D Exchange | D₂, D₂O, Deuterated Solvents | Iridium, Rhodium, Palladium complexes; Acids/Bases | Atom-economical, suitable for late-stage functionalization. | Regioselectivity can be challenging; may require harsh conditions. |

| Reductive Deuteration | NaBD₄, LiAlD₄, D₂/Catalyst | - | High regioselectivity, mild reaction conditions often possible. | Requires a suitable reducible functional group at the target site. |

| Synthesis via Deuterated Precursors | Deuterated Starting Materials | Standard organic synthesis reagents | Precise control over deuterium placement. | Availability and cost of deuterated precursors can be a limitation. |

| Microwave-Assisted Deuteration | D₂O, Deuterated Solvents | Various catalysts | Rapid reaction times, often higher deuterium incorporation. | Requires specialized microwave equipment; potential for side reactions. |

Regioselective Deuterium Incorporation and its Methodological Importance

The precise placement of deuterium atoms within the Sograzepide molecule is of significant methodological importance. Regioselectivity in deuteration allows for the targeted study of metabolic pathways and can be used to block specific sites of metabolism, potentially improving the drug's pharmacokinetic profile.

Isotopic Purity and Enrichment Assessment in Synthesized this compound Batches

The determination of isotopic purity and enrichment is a critical step in the characterization of any isotopically labeled compound. For this compound, a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be employed to provide a comprehensive analysis of the synthesized batches. rsc.org

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a primary technique for assessing isotopic purity. almacgroup.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

For this compound, the mass spectrum would be expected to show a prominent peak corresponding to the desired d3-labeled compound. The presence of a peak corresponding to the unlabeled (d0) Sograzepide would indicate incomplete deuteration. Additionally, peaks for d1 and d2 species might be observed, representing partially deuterated molecules.

The isotopic purity is calculated by comparing the peak areas of the different isotopologues. The following table illustrates a hypothetical analysis of a synthesized batch of this compound.

| Isotopologue | Measured m/z | Relative Abundance (%) |

|---|---|---|

| Sograzepide-d0 | 499.2452 | 0.8 |

| Sograzepide-d1 | 500.2515 | 1.5 |

| Sograzepide-d2 | 501.2578 | 2.2 |

| This compound | 502.2641 | 95.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of isotopic labeling. nih.gov For this compound, both ¹H NMR and ²H NMR would be utilized.

In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The integration of any residual N-methyl proton signal relative to other protons in the molecule can be used to estimate the isotopic enrichment.

²H NMR, on the other hand, would show a signal corresponding to the deuterium atoms in the -CD3 group, providing direct evidence of deuteration.

The following table presents hypothetical data from an NMR analysis of a this compound batch.

| Analytical Method | Parameter Measured | Result |

|---|---|---|

| ¹H NMR | Integration of residual N-CH₃ signal | < 1% |

| ²H NMR | Presence of N-CD₃ signal | Detected |

| Calculated Isotopic Enrichment | > 99% |

By combining the data from both mass spectrometry and NMR spectroscopy, a comprehensive assessment of the isotopic purity and enrichment of synthesized this compound batches can be achieved, ensuring the quality and consistency of the labeled compound for its intended applications. rsc.org

Advanced Analytical Characterization of Sograzepide D3

Spectroscopic Techniques for Structural Elucidation and Isotopic Localization

Spectroscopic methods are indispensable for confirming the covalent structure of Sograzepide-d3 and precisely locating the deuterium (B1214612) atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of molecules, including their isotopomers. Deuterium (²H or D) NMR provides direct evidence of deuterium incorporation and its specific location within the Sograzepide molecule. sigmaaldrich.com Unlike proton (¹H) NMR, ²H NMR specifically observes the deuterium nuclei. Due to the different magnetogyric ratios and spin quantum numbers of protons and deuterons, their resonance frequencies are distinct, allowing for a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com

The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum for the same molecular position, simplifying spectral assignment. sigmaaldrich.com This allows researchers to confirm that deuterium has been incorporated at the intended synthetic positions. Furthermore, under appropriate experimental conditions, the integration of ²H NMR signals can be quantitative, enabling the determination of the deuterium enrichment percentage at specific sites. sigmaaldrich.com Relaxation dispersion NMR spectroscopy can also be employed to study the dynamics of hydrogen-deuterium exchange reactions and measure isotope effects in solution. nih.gov

Table 1: Comparison of Proton and Deuteron NMR Properties This table illustrates the fundamental differences between ¹H and ²H nuclei that are relevant for NMR spectroscopy.

| Property | Proton (¹H) | Deuteron (²H) |

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number | ½ | 1 |

| Magnetogyric Ratio (γ) | 26.7519 x 10⁷ rad T⁻¹ s⁻¹ | 4.1066 x 10⁷ rad T⁻¹ s⁻¹ |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |

| Typical Resolution (FWHM) | ~0.3 Hz | ~1.3 Hz |

Data sourced from general NMR principles. sigmaaldrich.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The substitution of a hydrogen atom with a heavier deuterium atom alters the vibrational frequency of the corresponding chemical bond (e.g., C-H vs. C-D). This phenomenon, known as the kinetic isotope effect, results in a discernible shift in the FTIR spectrum.

This technique is particularly powerful for analyzing protein function and mechanism by observing specific sites through isotopic labeling. nih.gov For this compound, the C-D stretching vibrations will appear at a lower frequency (wavenumber) compared to the C-H vibrations of the unlabeled compound. By analyzing the intensity of these characteristic absorption bands, it is possible to quantify the extent of deuterium incorporation. Isotope-edited IR spectroscopy can resolve individual vibrations, yielding precise structural data on specific sites within a molecule. nih.gov

Mass Spectrometric Approaches for Quantitative Analysis and Isotope Tracing

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and isotopic composition of compounds with high sensitivity and accuracy.

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap analyzers, is essential for verifying the isotopic purity of this compound. almacgroup.comnih.gov HRMS provides highly accurate mass measurements, which allows for the clear resolution of peaks corresponding to the unlabeled Sograzepide, the desired this compound, and other isotopologues with varying numbers of deuterium atoms. almacgroup.comresearchgate.net

The process involves infusing a solution of the compound into the mass spectrometer and acquiring a high-resolution spectrum. The relative intensities of the ion peaks for each isotopologue are used to calculate the isotopic distribution and determine the percentage of isotopic enrichment. researchgate.net Advanced software can correct for the natural abundance of ¹³C and other isotopes to provide an accurate measure of deuterium incorporation. almacgroup.com This verification ensures that the labeled standard is of sufficient purity for its intended use in quantitative studies. nih.gov

Table 2: Hypothetical HRMS Data for Isotopic Purity Assessment of this compound This table provides an example of how HRMS data is used to determine the isotopic distribution for a compound with a nominal mass of 500.00 Da and three deuterium labels.

| Isotopologue | Description | Theoretical m/z | Observed m/z | Relative Intensity (%) |

| M+0 | Unlabeled Sograzepide | 500.0000 | 500.0003 | 0.5 |

| M+1 | One Deuterium | 501.0063 | 501.0065 | 1.0 |

| M+2 | Two Deuteriums | 502.0126 | 502.0128 | 2.5 |

| M+3 | This compound | 503.0189 | 503.0190 | 96.0 |

In bioanalytical research, accurately quantifying a drug or metabolite in a complex biological matrix (e.g., plasma, urine) is a significant challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. scispace.com

This compound is an ideal internal standard for the quantification of Sograzepide because it has nearly identical physicochemical properties. scispace.com It co-elutes with the unlabeled analyte during chromatographic separation and exhibits the same behavior during sample extraction and ionization in the mass spectrometer. texilajournal.com However, it is distinguished by its different mass. By adding a known amount of this compound to each sample, any variability or loss during sample processing, or fluctuations in instrument response (such as ion suppression), will affect both the analyte and the internal standard equally. texilajournal.com The ratio of the analyte's MS signal to the internal standard's MS signal is then used to calculate the analyte's concentration, leading to highly accurate and precise results. nih.govnih.govnih.gov

Chromatographic Separation Techniques for this compound and Metabolites

Chromatography is used to separate the analyte of interest from the complex mixture of components present in biological samples before detection by mass spectrometry. unl.edu The choice of chromatographic technique is critical for developing a robust and reliable bioanalytical method for this compound and its potential metabolites.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common separation techniques used. mdpi.com For small-molecule drugs like Sograzepide, reversed-phase liquid chromatography (RPLC) is frequently employed. researchgate.net In RPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being relatively nonpolar, would be retained on the column, while more polar endogenous components of the biological matrix would wash out earlier.

Metabolites of Sograzepide are typically formed through enzymatic processes like hydroxylation or glucuronidation, which increase their polarity. Consequently, these metabolites will be less retained on a reversed-phase column and will elute earlier than the parent compound, this compound. nih.gov A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is often used to effectively separate the metabolites from the parent drug and ensure they all elute in a reasonable time frame. nih.gov

Table 3: Illustrative Chromatographic Retention Times for this compound and Potential Metabolites This table shows hypothetical retention times on a reversed-phase HPLC column, demonstrating the separation of the parent drug from its more polar metabolites.

| Compound | Expected Polarity | Hypothetical Retention Time (minutes) |

| Hydroxylated Metabolite | High | 2.1 |

| Glucuronide Metabolite | Very High | 1.5 |

| This compound (Parent) | Low | 4.5 |

| Sograzepide (Analyte) | Low | 4.5 |

Preclinical Pharmacological Investigations of Sograzepide D3

In Vitro Receptor Binding and Functional Activity Studies

Studies on the parent compound, Sograzepide, form the basis of our understanding of the likely in vitro activity of Sograzepide-d3.

Cholecystokinin (B1591339) Receptor Subtype Selectivity and Affinity Profiling

Sograzepide demonstrates high affinity and selectivity for the gastrin/CCK-B receptor over the CCK-A receptor subtype. medchemexpress.comnih.gov In competitive binding assays, Sograzepide effectively displaced radiolabeled ligands from gastrin/CCK-B receptors sourced from various species. nih.gov

Specifically, Sograzepide (YF476) exhibited a high affinity for the rat brain gastrin/CCK-B receptor, which was found to be 4100-fold higher than its affinity for the rat pancreatic CCK-A receptor. nih.gov The inhibitory constants (Ki) underscore this selectivity, highlighting the compound's potent interaction with the intended target. medchemexpress.comnih.gov Another gastrin/CCK-2 receptor antagonist, Nastorazepide (Z-360), also shows high affinity for the human CCK-2 receptor with a Ki value of 0.47 nM. medchemexpress.com

| Receptor Type | Species/System | Affinity (Ki) | IC50 |

|---|---|---|---|

| Gastrin/CCK-B | Rat Brain | 0.068 nM medchemexpress.comnih.gov | 0.1 nM medchemexpress.com |

| Gastrin/CCK-B | Cloned Canine | 0.62 nM medchemexpress.comnih.gov | |

| Gastrin/CCK-B | Cloned Human | 0.19 nM medchemexpress.comnih.gov | |

| CCK-A | Rat Pancreas | Data not available |

Molecular Interactions with Gastrin/CCK-B Receptors in Cellular Systems

Sograzepide acts as an antagonist, binding to gastrin/CCK-B receptors and blocking the physiological effects of endogenous ligands like gastrin and cholecystokinin. cancer.govnih.gov This antagonism has been demonstrated in functional assays, where Sograzepide inhibits cellular responses typically triggered by receptor agonists. For instance, in anesthetized rats, intravenous administration of Sograzepide (YF476) dose-dependently inhibited gastric acid secretion induced by pentagastrin, a synthetic gastrin agonist. nih.gov It did not, however, affect acid secretion induced by histamine (B1213489) or bethanechol, confirming its specific action on the gastrin/CCK-B receptor pathway. nih.gov

Comparative Pharmacokinetic Assessment in Preclinical Models (In Vitro and In Vivo)

Pharmacokinetic studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME). fda.govbiotechfarm.co.il While comprehensive ADME data for this compound is not publicly documented, the profile of Sograzepide provides a reference point. The primary rationale for developing a deuterated version like this compound is typically to modulate these pharmacokinetic parameters.

Absorption and Distribution Dynamics in Animal Models

The parent compound, Sograzepide, has been shown to be orally active in animal models. medchemexpress.com In Heidenhain pouch dogs, both intravenous and oral administration of Sograzepide (YF476) effectively inhibited pentagastrin-stimulated gastric acid secretion, indicating good absorption from the gastrointestinal tract. nih.gov The effective doses (ED50) for intravenous and oral routes were found to be 0.018 µmol/kg and 0.020 µmol/kg, respectively, demonstrating high oral bioavailability. nih.gov The distribution of such compounds is typically evaluated by measuring their concentrations in various tissues and plasma over time. usk.ac.id

Biotransformation Pathways and Metabolic Stability Studies of this compound

Specific biotransformation pathways for this compound have not been detailed in available literature. Generally, drug metabolism occurs in phases, primarily in the liver, to render compounds more water-soluble for excretion. Deuteration of a molecule at a site of metabolic oxidation can slow down its rate of metabolism. This is due to the "kinetic isotope effect," where the greater mass of deuterium (B1214612) compared to hydrogen leads to a stronger carbon-deuterium bond, which is more difficult for metabolic enzymes (like cytochrome P450s) to break. This enhanced metabolic stability is often a key objective in the development of deuterated compounds.

Excretion Profiles in Preclinical Species

The excretion patterns for this compound are not specifically described in public sources. The elimination of a drug and its metabolites is typically studied in animal models by analyzing urine and feces to understand the routes and rates of excretion. biotechfarm.co.il For the parent compound, understanding its clearance mechanisms would provide clues as to the likely pathways for its deuterated analog.

Role of Deuterium Labeling in Modulating Metabolic Clearance

While specific preclinical studies on the metabolic clearance of this compound are not publicly available, the known metabolic pathways of its non-deuterated counterpart, Sograzepide (also known as Netazepide), allow for a theoretical exploration of the potential benefits of deuteration. The metabolism of Sograzepide likely involves enzymatic processes that break down the molecule at specific sites susceptible to oxidative reactions. By selectively replacing hydrogen atoms with deuterium at these metabolically vulnerable positions, the metabolic clearance of this compound would be expected to decrease.

This reduction in metabolic rate could lead to several advantageous pharmacokinetic properties for this compound compared to Sograzepide. A primary benefit would be a prolonged plasma half-life, potentially allowing for less frequent dosing while maintaining therapeutic concentrations. dovepress.com Furthermore, by slowing metabolism, deuterium labeling can decrease the formation of metabolites. juniperpublishers.comdovepress.com In cases where metabolites may be inactive or associated with off-target effects, this would be a significant advantage. It is important to note that deuteration does not typically create new, unique metabolic pathways but rather alters the rate of existing ones. juniperpublishers.com

The following table illustrates a hypothetical comparison of pharmacokinetic parameters between Sograzepide and this compound, based on the established principles of deuterium labeling.

| Parameter | Sograzepide (Hypothetical) | This compound (Projected) | Rationale for Change |

| Metabolic Clearance (CL) | High | Reduced | Slower C-D bond cleavage at metabolic sites. |

| Half-life (t½) | Short | Increased | Decreased clearance prolongs systemic circulation. |

| Metabolite Formation | Standard | Reduced | Slower metabolism leads to less metabolite production. |

This table is illustrative and based on the theoretical benefits of deuterium labeling; it does not represent actual experimental data for this compound.

Receptor Occupancy Studies in Preclinical Biological Systems

Receptor occupancy studies are crucial in drug development to establish the relationship between the dose of a drug and its engagement with its intended biological target. For Sograzepide, the target is the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. targetmol.comontosight.ainih.gov Preclinical in vitro studies have demonstrated that Sograzepide is a highly potent and selective antagonist of the CCK2 receptor. medchemexpress.comdcchemicals.com

While specific receptor occupancy studies for this compound are not available, the fundamental principle of deuterium labeling is that it does not typically alter a molecule's affinity for its pharmacological target. wikipedia.org The size and shape of a deuterated compound are nearly identical to its hydrogenated analog, meaning that the binding interaction with the receptor should remain largely unchanged. wikipedia.org Therefore, the receptor occupancy profile of this compound is expected to be very similar to that of Sograzepide.

Preclinical data for Sograzepide (Netazepide) show its high affinity for the CCK2 receptor across different species. For instance, it has been shown to inhibit the binding of radiolabeled ligands to human, canine, and rat CCK2 receptors with high potency. medchemexpress.com Nastorazepide (Z-360), another closely related CCK2 receptor antagonist, also demonstrates high-affinity binding to the human CCK2 receptor. medchemexpress.com

The table below summarizes the reported binding affinities of Sograzepide for CCK2 receptors from various preclinical systems. It is anticipated that this compound would exhibit similar high-affinity binding.

| Receptor System | Ligand | Parameter | Value (nM) |

| Human CCK-2 Receptor | [3H]CCK-8 | Ki | 0.47 (for Nastorazepide) medchemexpress.com |

| Human Gastrin/CCK-B Receptor | [125I]CCK-8 | Ki | 0.19 medchemexpress.com |

| Canine Gastrin/CCK-B Receptor | [125I]CCK-8 | Ki | 0.62 medchemexpress.com |

| Rat Brain CCK-B Receptor | [125I]CCK-8 | Ki | 0.068 medchemexpress.com |

| Gastrin/CCK-B Receptor | Sograzepide | IC50 | 0.1 dcchemicals.com |

This table presents experimental data for the non-deuterated compounds Sograzepide and Nastorazepide.

Molecular and Cellular Mechanism of Action of Sograzepide D3

Intracellular Signaling Cascades Affected by Gastrin/CCK-B Receptor Antagonism

The gastrin/CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin or cholecystokinin (B1591339) (CCK), initiates a cascade of intracellular signaling events. uniprot.orgdrugbank.comgenecards.org This receptor primarily couples to the Gq alpha subunit (Gαq), leading to the activation of phospholipase C (PLC). drugbank.comfrontiersin.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). frontiersin.orgreactome.org The activation of the Ca2+-PKC axis is a central event in gastrin/CCK-B receptor signaling.

By competitively binding to the gastrin/CCK-B receptor, Sograzepide-d3 effectively blocks the binding of gastrin and CCK, thereby inhibiting the initiation of this signaling cascade. nih.govcancer.gov This antagonism prevents the Gαq-mediated activation of PLC and the subsequent generation of IP3 and DAG. Consequently, the downstream effects, including the mobilization of intracellular Ca2+ and the activation of PKC, are attenuated.

Furthermore, the gastrin/CCK-B receptor has been shown to "cross-talk" with other signaling pathways, notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.netresearchgate.net Activation of the gastrin/CCK-B receptor can lead to the tyrosine phosphorylation of signaling molecules such as p125FAK (focal adhesion kinase) and the subsequent activation of the MAPK/ERK pathway, which is crucial for cell proliferation. nih.gov Similarly, the PI3K/Akt pathway, a key regulator of cell survival and apoptosis, can be activated downstream of the gastrin/CCK-B receptor. physiology.org this compound, by blocking the primary signaling events, indirectly suppresses the activation of these interconnected MAPK/ERK and PI3K/Akt signaling cascades. researchgate.netresearchgate.net

Effects on Cellular Processes in Relevant Preclinical Models

The inhibitory action of this compound on intracellular signaling pathways translates into significant effects on various cellular processes, as demonstrated in relevant preclinical models.

Impact on Neuroendocrine Cell Physiology

This compound exerts a profound influence on the physiology of neuroendocrine cells, particularly enterochromaffin-like (ECL) cells in the gastric mucosa and certain types of neuroendocrine tumor cells. Gastrin is a major trophic factor for ECL cells, and chronic hypergastrinemia can lead to ECL cell hyperplasia and the development of gastric neuroendocrine tumors (NETs). nih.govncats.io By blocking the gastrin/CCK-B receptor on these cells, this compound inhibits the proliferative signals induced by gastrin. nih.govcancer.gov This can lead to a reduction in ECL cell proliferation and has been shown to induce the regression of type 1 gastric NETs. targetmol.com

In the context of cancer, studies have explored the effects of Sograzepide on neuroendocrine-type small cell lung cancer (SCLC) cell lines. researchgate.net In these models, Sograzepide demonstrated growth-inhibitory effects, suggesting that the CCK-B receptor is a potential therapeutic target. researchgate.net The treatment of SCLC cells with Sograzepide led to a dose-dependent induction of apoptosis and an increase in the sub-G1 phase of the cell cycle, indicative of cell death. researchgate.net

Modulation of Secretory Functions in Model Systems (e.g., Gastric Secretion Pathways)

One of the most well-characterized effects of this compound is the modulation of gastric acid secretion. The process of gastric acid secretion is indirectly regulated by gastrin through its action on ECL cells. Gastrin stimulates ECL cells to release histamine (B1213489), which then acts on H2 receptors on adjacent parietal cells to stimulate the secretion of hydrochloric acid. nih.govjcancer.orgevitachem.com

This compound, by antagonizing the gastrin/CCK-B receptors on ECL cells, inhibits the gastrin-induced secretion of histamine. nih.govcancer.gov This, in turn, reduces the primary stimulus for parietal cells to secrete acid. nih.gov Preclinical studies in various animal models have consistently demonstrated that Sograzepide potently inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner. medchemexpress.commedchemexpress.com Notably, it does not affect histamine- or bethanechol-induced acid secretion, confirming its specific action on the gastrin-mediated pathway. medchemexpress.commedchemexpress.com

Identification and Validation of Downstream Molecular Targets and Pathways

The antagonism of the gastrin/CCK-B receptor by this compound leads to the modulation of several downstream molecular targets and pathways that are critical for cellular function.

As a direct consequence of inhibiting the Gαq-PLC-IP3/DAG pathway, key downstream effectors such as PKC are not activated. In the context of cell proliferation, this blockade prevents the downstream activation of the MAPK/ERK pathway. This, in turn, affects the expression and activity of proteins involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.org Studies have shown that gastrin/CCK-B receptor signaling can upregulate cyclins D1, D3, and E, and activate CDKs, leading to hyperphosphorylation of the retinoblastoma protein and progression through the G1/S checkpoint. frontiersin.org By inhibiting this cascade, this compound can induce cell cycle arrest.

In relation to apoptosis, the PI3K/Akt pathway is a critical downstream target. Akt is a key survival kinase that, when activated, phosphorylates and inactivates several pro-apoptotic proteins. By suppressing the PI3K/Akt pathway, this compound can lead to decreased phosphorylation of these targets, thereby promoting apoptosis. researchgate.netphysiology.org In SCLC cell lines, treatment with Sograzepide resulted in induced apoptosis, which correlates with the inhibition of pro-survival signaling. researchgate.net

Furthermore, in the context of cancer metastasis, gastrin/CCK-B receptor signaling has been implicated in the upregulation of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF). jcancer.org These molecules are crucial for the degradation of the extracellular matrix and angiogenesis, respectively, which are key steps in tumor invasion and metastasis. By blocking this signaling pathway, this compound has the potential to downregulate the expression and secretion of MMP-2 and VEGF, thereby exerting anti-metastatic effects. jcancer.org

Protein-Ligand Interaction Dynamics of this compound

The interaction of this compound with the gastrin/CCK-B receptor is a high-affinity binding event. While specific molecular dynamics simulation data for this compound are not extensively published, insights can be drawn from its chemical class and data on its non-deuterated form, Sograzepide (YF476). Sograzepide is a benzodiazepine (B76468) derivative, a class of molecules known to interact with specific binding pockets on their target proteins. imrpress.comncats.io

The binding of Sograzepide to the gastrin/CCK-B receptor is characterized by very high affinity, as evidenced by its low IC50 and Ki values across different species. medchemexpress.com

| Parameter | Value | Receptor/System | Reference |

|---|---|---|---|

| IC50 (Gastrin/CCK-B) | 0.1 nM | General | medchemexpress.com |

| IC50 (Gastrin/CCK-A) | 502 nM | General | medchemexpress.com |

| Ki | 0.068 nM | Rat Brain CCK-B Receptors | medchemexpress.com |

| Ki | 0.62 nM | Cloned Canine CCK-B Receptors | medchemexpress.com |

| Ki | 0.19 nM | Cloned Human CCK-B Receptors | medchemexpress.comncats.io |

Therapeutic Research Potential in Preclinical Disease Models

Exploration of Gastrin/CCK-B Receptor Modulation in Preclinical Disease Contexts

The gastrin/CCK-B receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion and cell growth in the gastrointestinal tract. medchemexpress.comliverpool.ac.uk The hormone gastrin and the neuropeptide cholecystokinin (B1591339) (CCK) are the primary endogenous ligands for this receptor. medchemexpress.com Dysregulation of the gastrin/CCK-B receptor signaling pathway has been implicated in the pathophysiology of several diseases, including certain types of cancer and disorders related to gastric acid hypersecretion. medchemexpress.commedchemexpress.com

Sograzepide (Netazepide) has been extensively studied as a highly selective antagonist of the gastrin/CCK-B receptor. usbio.netmedkoo.com In preclinical models, it has demonstrated a high affinity for this receptor, effectively blocking the actions of gastrin. medchemexpress.com This targeted modulation of the gastrin/CCK-B receptor forms the basis of its therapeutic potential in conditions where this pathway is overactive. For instance, in preclinical studies, Netazepide has been shown to prevent oxyntic mucosal inflammation induced by Helicobacter pylori infection in Mongolian gerbils, highlighting its potential in managing inflammatory conditions of the stomach. medkoo.comnih.gov

In Vivo Efficacy Studies in Relevant Animal Models of Disease (e.g., Gastric Physiology Models, Cell Proliferation Models)

The in vivo efficacy of Sograzepide (Netazepide) has been demonstrated in various animal models, primarily focusing on gastric physiology and cell proliferation.

In gastric physiology models, Netazepide has shown potent and dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion in both rats and dogs. medchemexpress.com This effect is a direct consequence of its antagonism of the gastrin/CCK-B receptor on enterochromaffin-like (ECL) cells, which in turn reduces histamine (B1213489) release and subsequent acid secretion from parietal cells. medchemexpress.com

In cell proliferation models, particularly those related to neuroendocrine tumors, Netazepide has exhibited significant anti-proliferative effects. In animal models of type 1 gastric neuroendocrine tumors (NETs), which are often driven by hypergastrinemia, treatment with Netazepide has led to the regression of these tumors. medkoo.comnih.gov This suggests that by blocking the trophic effects of gastrin on ECL cells, Sograzepide-d3 could potentially be used to control the growth of such tumors.

Below is a table summarizing the in vivo efficacy of Sograzepide (Netazepide) in preclinical models:

| Animal Model | Disease/Condition | Key Findings | Reference |

| Rat | Pentagastrin-stimulated gastric acid secretion | Potent, dose-dependent inhibition of acid secretion. | medchemexpress.com |

| Dog (Heidenhain pouch) | Pentagastrin-stimulated gastric acid secretion | Dose-dependent inhibition of acid secretion. | medchemexpress.com |

| Mongolian Gerbil | Helicobacter pylori-induced mucosal inflammation | Prevention of oxyntic mucosal inflammation. | medkoo.comnih.gov |

| Rodent models | Hypergastrinemia-induced ECL cell tumors | Prevention and regression of tumors. | nih.gov |

Comparative Analysis of Efficacy and Pharmacodynamic Effects Between this compound and Non-Deuterated Sograzepide

Currently, there is a lack of publicly available preclinical or clinical studies that directly compare the efficacy and pharmacodynamic effects of this compound with its non-deuterated form, Sograzepide (Netazepide). Deuteration is a strategy used in medicinal chemistry to potentially improve the metabolic stability and pharmacokinetic profile of a drug, which could lead to enhanced efficacy or a more favorable dosing regimen. However, without direct comparative studies, any potential advantages of this compound over Sograzepide remain theoretical.

Investigation of Anti-Proliferative Effects in Preclinical Cancer Models (e.g., Small Cell Lung Cancer Cell Lines)

The gastrin/CCK-B receptor is expressed in various cancer types, including a majority of human small cell lung cancers (SCLC). medchemexpress.com This expression suggests that the gastrin/CCK-B receptor could be a potential therapeutic target in these malignancies. The binding of gastrin to its receptor can stimulate tumor cell proliferation, and therefore, a receptor antagonist like Sograzepide could potentially inhibit this growth. medchemexpress.com

Computational and Structural Biology Studies of Sograzepide D3

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For Sograzepide-d3, docking simulations are essential to elucidate its binding mode within the active site of the CCK2 receptor.

Research Findings: While specific docking studies for this compound have not been published, studies on other antagonists binding to the CCK2 receptor provide a framework for a hypothetical model. researchgate.net A molecular docking simulation of this compound would involve preparing a 3D model of the human CCK2 receptor, often generated through homology modeling based on the crystal structures of related GPCRs. The three-dimensional structure of this compound would then be computationally placed into the receptor's binding pocket.

Simulations would likely predict that this compound, similar to other benzodiazepine-based antagonists, settles into a binding pocket formed by several transmembrane helices of the CCK2 receptor. researchgate.net Key interactions would be expected to involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the receptor. The introduction of deuterium (B1214612) is not expected to significantly alter the primary binding pose compared to the non-deuterated Sograzepide, as the change in molecular volume is minimal. However, the subtle changes in vibrational modes at the deuterated positions could have minor effects on the strength and dynamics of local interactions.

A molecular docking simulation for other antagonists with the CCK2 receptor identified several key interacting residues. researchgate.net It is plausible that this compound would engage with a similar set of residues.

Table 1: Predicted Key Amino Acid Interactions for this compound with the CCK2 Receptor This table is illustrative and based on findings for other CCK2R antagonists.

| Interacting Residue | Predicted Interaction Type | Potential Role in Binding |

|---|---|---|

| Arginine (Arg356) | Hydrogen Bond, Cation-Pi | Anchors the ligand in the binding pocket. researchgate.net |

| Asparagine (Asn353) | Hydrogen Bond | Stabilizes the urea (B33335) moiety of the ligand. researchgate.net |

| Valine (Val349) | Hydrophobic Interaction | Contributes to the affinity through non-polar contacts. researchgate.net |

| Histidine (His376) | Pi-Pi Stacking | Interacts with the aromatic rings of the ligand. researchgate.net |

| Phenylalanine (Phe227) | Hydrophobic, Pi-Pi Stacking | Forms a hydrophobic pocket and interacts with the pyridinyl group. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the analysis of conformational flexibility and the stability of ligand-receptor complexes. 3ds.comresearchgate.net

Research Findings: MD simulations of the this compound/CCK2R complex, initiated from a docked pose, would be performed to assess the stability of the predicted interactions and to explore the conformational landscape of both the ligand and the receptor upon binding. These simulations, typically run for hundreds of nanoseconds, can reveal how the ligand adapts its shape within the binding site and how the receptor, in turn, adjusts to the ligand. researchgate.netmdpi.com

For this compound, a key focus of MD simulations would be to analyze the conformational preferences of its benzodiazepine (B76468) core and flexible side chains. brieflands.comresearchgate.netjournals.co.zaarxiv.org The replacement of hydrogen with deuterium increases the mass, which can subtly dampen the vibrational frequencies of the C-D bonds compared to C-H bonds. globalauthorid.com MD simulations can capture these mass-dependent effects, potentially revealing alterations in the flexibility and conformational dynamics of the deuterated methyl group. This could translate to changes in the residence time of the ligand in the binding pocket or influence the allosteric signaling pathways within the receptor.

Table 2: Potential Research Focus for MD Simulations of this compound This table outlines hypothetical simulation parameters and expected insights.

| Simulation Parameter | Value/Condition | Objective |

|---|---|---|

| System | This compound in complex with CCK2R, embedded in a lipid bilayer with explicit solvent | To simulate a physiologically relevant environment. |

| Simulation Time | 500 ns - 1 µs | To ensure adequate sampling of conformational states. researchgate.net |

| Force Field | CHARMM36m for protein/lipids, CGenFF for ligand (with deuterium parameters) | To accurately model atomic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach is used to predict the activity of new molecules and to guide the design of more potent analogs. acs.orgacs.org

Research Findings: A QSAR study for deuterated analogs of Sograzepide would aim to understand how isotopic substitution at different positions affects its antagonist activity at the CCK2 receptor. While no specific QSAR models for deuterated Sograzepide exist, models have been developed for other series of CCK2R antagonists. nih.govresearchgate.net

To build a QSAR model, a series of Sograzepide analogs with deuterium substitution at various positions would be synthesized or modeled. For each analog, molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated. These descriptors would then be correlated with experimentally determined binding affinities (IC50 or Ki values) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. x-mol.net

The resulting QSAR model could identify which structural features and which positions of deuteration are most critical for high-affinity binding. This would provide a predictive tool for designing novel deuterated antagonists with potentially improved properties. The model could reveal, for instance, whether deuteration at a site of metabolic attack enhances potency by increasing the local concentration of the active compound, a key principle of deuterated drug design.

Table 3: Illustrative Descriptors for a QSAR Model of Deuterated Sograzepide Analogs This table presents a hypothetical set of analogs and relevant descriptors for a QSAR study.

| Compound | Position of Deuteration | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment | Predicted pIC50 |

|---|---|---|---|---|---|

| Sograzepide | None | 4.5 | 498.58 | 3.1 D | 9.0 |

| This compound | N-methyl group | 4.5 | 501.59 | 3.1 D | (To be predicted) |

| Analog 2 | Pyridinyl ring | 4.5 | 502.60 | 3.0 D | (To be predicted) |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via In Silico Methods

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a drug candidate early in the development process. nih.govnih.gov These predictions help to identify potential liabilities such as poor absorption or rapid metabolism.

Research Findings: For this compound, in silico ADME models can predict a range of properties. The primary rationale for deuterating drugs is to slow down cytochrome P450 (CYP)-mediated metabolism. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect (KIE) that can reduce the rate of bond cleavage during metabolic reactions. wikipedia.orgresearchgate.net this compound is deuterated on the N-methyl group of the phenylurea moiety, a likely site of N-demethylation by CYP enzymes.

In silico models can predict whether this compound is likely to be a substrate for various CYP isoforms. By comparing the predicted metabolism of Sograzepide and this compound, one can estimate the magnitude of the deuterium KIE. Other properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and aqueous solubility can also be predicted. researchgate.net These predictions are typically based on the molecule's structural features and physicochemical properties. Physiologically based pharmacokinetic (PBPK) modeling can further integrate these predictions to simulate the drug's concentration over time in different body compartments. nih.govascpt.orgnih.govfrontiersin.org

Table 4: Representative In Silico ADME Predictions for this compound This table shows exemplary predicted ADME properties. Values are for illustrative purposes.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| CYP2D6 Substrate | Yes (Sograzepide) / Less likely (this compound) | Deuteration may reduce metabolism by this enzyme. |

| Plasma Protein Binding | >95% | High binding may limit free drug concentration. |

Application of Deuterium Labeling in Protein Structure Determination and Dynamics Studies

Deuterium labeling is a powerful tool in structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy and neutron scattering, used to study the structure and dynamics of large proteins like GPCRs. researchgate.netencyclopedia.pubnih.gov

Research Findings: Studying the structure of the CCK2 receptor in complex with this compound is challenging due to the size and dynamic nature of GPCRs. ox.ac.uk Deuterium labeling of the receptor itself is a key strategy to overcome these challenges. By expressing the CCK2 receptor in a deuterated medium, most of its hydrogen atoms are replaced with deuterium. This dramatically simplifies the protein's ¹H-NMR spectrum by reducing the number of signals and sharpening the remaining ones, a technique crucial for studying proteins larger than 20-25 kDa. elifesciences.org

In this context, this compound (or its non-deuterated counterpart) would be used as the ligand to bind to a selectively or uniformly deuterated CCK2 receptor. For instance, specific amino acid types within the receptor, such as isoleucine, leucine, and valine, can be protonated in an otherwise deuterated protein. elifesciences.org This allows the observation of NMR signals exclusively from the methyl groups of these residues, which are excellent probes for mapping ligand-induced conformational changes throughout the receptor structure.

By comparing the NMR spectra of the receptor in its unbound state versus the this compound-bound state, researchers can identify which parts of the receptor are affected by ligand binding. This provides high-resolution experimental data that can validate and refine the computational models derived from docking and MD simulations, offering a comprehensive view of the antagonist's mechanism of action at an atomic level.

Future Research Directions and Methodological Advancements

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of Sograzepide-d3 relies on effective deuteration techniques. Future research will likely focus on the development of more efficient and site-selective methods for deuterium (B1214612) incorporation. While traditional methods for introducing deuterium exist, advancements in catalysis and synthetic chemistry are paving the way for more precise and cost-effective processes.

Key areas of development may include:

Catalytic Hydrogen Isotope Exchange: The use of transition-metal catalysts to facilitate direct C-H bond activation and subsequent deuteration offers a powerful tool for selectively labeling complex molecules like Sograzepide. Research into novel catalysts with higher selectivity and turnover numbers will be crucial.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity of deuterated products. This methodology could streamline the synthesis of this compound, making it more amenable to large-scale production.

Enzymatic Deuteration: Biocatalysis presents an environmentally friendly and highly selective alternative for deuteration. The use of engineered enzymes could allow for the precise introduction of deuterium at specific molecular positions that are challenging to access through traditional chemical synthesis.

These advancements will not only improve the synthesis of this compound but also open avenues for creating a library of deuterated analogs with varying deuterium placement to fine-tune pharmacokinetic properties.

Integration of Advanced Preclinical Imaging Techniques with Deuterium Labeling

Deuterium labeling in this compound can be synergistically combined with advanced preclinical imaging techniques to non-invasively study its biodistribution, target engagement, and pharmacokinetics. While deuterium itself is not directly imaged by common modalities like PET or SPECT, its influence on the metabolic stability of radiolabeled Sograzepide can be assessed.

Future preclinical imaging studies could involve:

Positron Emission Tomography (PET): By radiolabeling this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), researchers can quantitatively visualize its uptake and retention in target tissues expressing the CCK-B receptor. Comparing the PET imaging data of radiolabeled Sograzepide with its deuterated counterpart can provide insights into how deuteration affects its in vivo behavior.

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT imaging with a gamma-emitting radionuclide (e.g., Technetium-99m) can be employed to track the distribution of this compound.

Magnetic Resonance Spectroscopy (MRS): While more challenging, advanced MRS techniques could potentially be developed to detect the deuterium signal from this compound in vivo, offering a direct way to measure its concentration in tissues without the need for ionizing radiation.

An illustrative comparison of expected outcomes from a preclinical PET imaging study is presented in Table 1.

| Parameter | Radiolabeled Sograzepide | Radiolabeled this compound | Expected Implication of Deuteration |

|---|---|---|---|

| Tumor Uptake (%ID/g) | Value X | Potentially Higher | Increased metabolic stability leading to higher concentration in target tissue. |

| Blood Clearance (t1/2) | Value Y | Potentially Longer | Slower metabolism resulting in prolonged circulation time. |

| Metabolite Formation | Observable | Potentially Reduced | Deuterium substitution at metabolic hotspots slows down enzymatic degradation. |

Application of Omics Technologies in this compound Research

Omics technologies, such as metabolomics and proteomics, offer a holistic view of the biological effects of this compound at the molecular level. These approaches can uncover novel mechanisms of action, identify biomarkers of response, and provide a deeper understanding of the pathways modulated by CCK-B receptor antagonism.

Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with this compound, researchers can identify changes in key metabolic pathways. This can reveal how the compound affects cellular energy metabolism, nucleotide synthesis, and other processes downstream of CCK-B receptor signaling.

Proteomics: Quantitative proteomics can be used to assess changes in protein expression in response to this compound treatment. This can help in identifying the specific signaling cascades and cellular machinery affected by the drug, providing a comprehensive picture of its pharmacological effects.

Table 2 provides a hypothetical example of proteins that could be identified through a proteomics study as being modulated by this compound in a cancer cell line overexpressing the CCK-B receptor.

| Protein | Function | Expected Change with this compound | Potential Significance |

|---|---|---|---|

| Protein Kinase C | Signal Transduction | Decreased Activation | Inhibition of a key downstream signaling pathway of the CCK-B receptor. |

| Cyclin D1 | Cell Cycle Regulation | Downregulation | Indication of anti-proliferative effects. |

| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | Downregulation | Potential for anti-angiogenic activity in tumors. |

Exploration of Additional Preclinical Disease Areas for Gastrin/CCK-B Receptor Modulators

The gastrin/CCK-B receptor is implicated in a variety of physiological and pathological processes. While initial research may focus on its role in certain cancers and gastrointestinal disorders, future preclinical studies with this compound should explore its potential in other disease areas.

Potential new preclinical applications to investigate include:

Neuroendocrine Tumors: Many neuroendocrine tumors, such as medullary thyroid carcinoma and small cell lung cancer, overexpress CCK-B receptors, making them a prime target for this compound. nih.govnih.gov

Pancreatic Diseases: The role of CCK receptors in pancreatic function and disease, including pancreatitis and pancreatic cancer, warrants further investigation with selective antagonists like this compound. nih.govfrontiersin.org

Anxiety and Panic Disorders: The CCK-B receptor is also found in the central nervous system and has been linked to anxiety and panic. Preclinical models of these disorders could be used to evaluate the therapeutic potential of this compound.

Design and Synthesis of Next-Generation Deuterated Sograzepide Analogs

The insights gained from the preclinical evaluation of this compound will be invaluable for the rational design and synthesis of next-generation deuterated analogs. The goal will be to further optimize the drug's properties for enhanced efficacy and a superior safety profile.

Strategies for developing next-generation analogs may include:

Multi-Deuteration: Introducing deuterium at multiple sites within the Sograzepide molecule could have an additive or synergistic effect on its metabolic stability.

Site-Specific Deuteration: A systematic investigation of how deuterium placement at different positions affects the molecule's pharmacokinetic and pharmacodynamic properties will enable the selection of the most optimal deuteration pattern.

Hybrid Molecules: Combining the deuterated Sograzepide scaffold with other pharmacophores could lead to the development of dual-action drugs with novel therapeutic applications.

The iterative process of design, synthesis, and preclinical testing will be crucial for advancing the field of deuterated gastrin/CCK-B receptor modulators and ultimately bringing more effective treatments to patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.